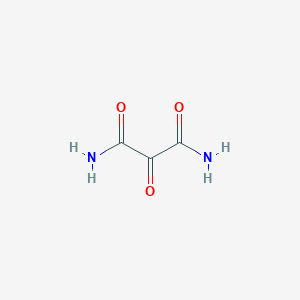
2-Oxomalonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxomalonamide is an organic compound with the molecular formula C3H4N2O2. It is a derivative of malonamide, characterized by the presence of an oxo group (C=O) attached to the central carbon atom. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Oxomalonamide can be synthesized through several methods. One common approach involves the oxidative adjacent triple carbonylation of tertiary amines using a palladium catalyst. This method utilizes inert tertiary amines as an active reservoir of secondary amines through sp3 C–N bond activation using oxygen as an ideal oxidant .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves multi-component reactions (MCRs). These reactions are efficient as they combine three or more different starting materials to generate a final complex product in a one-pot procedure. This method is advantageous due to its high atom economy, reduced solvent use, and shorter reaction times .
化学反応の分析
Types of Reactions: 2-Oxomalonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives.
科学的研究の応用
2-Oxomalonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
作用機序
The mechanism of action of 2-Oxomalonamide involves its interaction with specific molecular targets and pathways. For instance, as a γ-secretase inhibitor, it binds to the γ-secretase enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the production of amyloid-β peptides, which are implicated in Alzheimer’s disease . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Malonamide: The parent compound of 2-Oxomalonamide, differing by the absence of the oxo group.
Oxazoline: Another compound with similar structural features but differing in the presence of a nitrogen atom in the ring structure.
Oxobutanoic Acid: Shares the oxo group but differs in the overall structure and functional groups.
Uniqueness: this compound is unique due to its specific oxo group attached to the central carbon atom, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective binding and reactivity, such as enzyme inhibition and ion extraction.
特性
分子式 |
C3H4N2O3 |
|---|---|
分子量 |
116.08 g/mol |
IUPAC名 |
2-oxopropanediamide |
InChI |
InChI=1S/C3H4N2O3/c4-2(7)1(6)3(5)8/h(H2,4,7)(H2,5,8) |
InChIキー |
RJEYHOYUCDRPKT-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)

![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
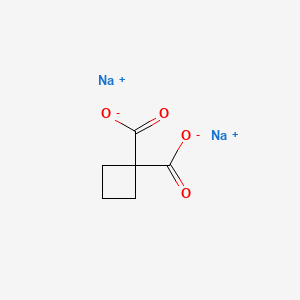
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
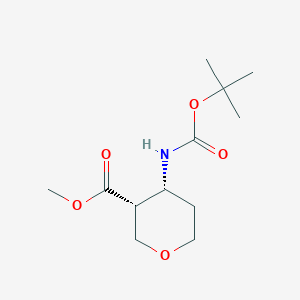
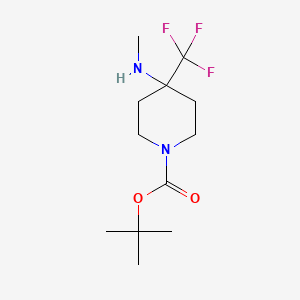
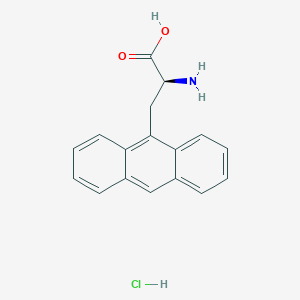
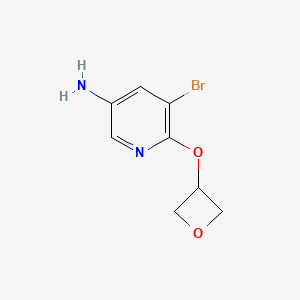
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
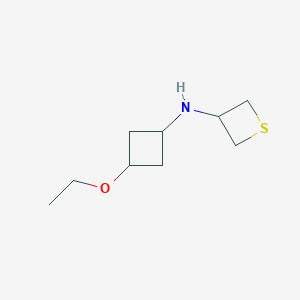
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13337596.png)
